

# Application Notes: Formulating **Levocabastine**Eye Drops for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025



### Introduction

**Levocabastine** is a potent and highly selective second-generation histamine H1-receptor antagonist.[1][2] It is widely used in topical ophthalmic formulations to provide rapid and sustained relief from the signs and symptoms of allergic conjunctivitis, such as itching, redness, tearing, and eyelid swelling.[3][4][5] For preclinical research, developing a stable, effective, and well-tolerated **levocabastine** eye drop formulation is a critical first step to ensure reliable and reproducible results in animal models.

These application notes provide a comprehensive guide to formulating **levocabastine** hydrochloride as a sterile ophthalmic suspension for use in preclinical research, covering key formulation parameters, manufacturing protocols, and methods for evaluation.

## **Mechanism of Action**

**Levocabastine** exerts its therapeutic effect by competitively blocking histamine from binding to H1 receptors on effector cells in the conjunctiva. During an allergic reaction, allergens trigger mast cells to release histamine and other mediators. Histamine then binds to H1 receptors, initiating a signaling cascade that leads to vasodilation, increased vascular permeability, and nerve stimulation, resulting in the classic symptoms of allergic conjunctivitis. **Levocabastine** effectively prevents this interaction, thereby inhibiting the allergic response.

**Caption:** Levocabastine's mechanism of action as an H1 receptor antagonist.



## **Formulation Considerations**

Developing a robust preclinical formulation requires careful consideration of several physicochemical and physiological factors to ensure safety, stability, and efficacy.

- Active Pharmaceutical Ingredient (API): Levocabastine is typically used as levocabastine
  hydrochloride, a white powder that is sparingly soluble in water. The standard concentration
  in commercial products is 0.5 mg/mL (0.05%).
- pH and Buffering: The formulation's pH should be maintained between 6.0 and 8.0 to ensure comfort and stability. A phosphate buffer system (e.g., monosodium and disodium phosphate) is commonly used.
- Tonicity: Ophthalmic solutions must be isotonic with tear fluid (approximately 280-320 mOsm/kg) to prevent ocular irritation. Sodium chloride or boric acid can be used as tonicity-adjusting agents.
- Viscosity: A viscosity-enhancing agent, such as hypromellose (hydroxypropyl methylcellulose), can be included to increase the formulation's residence time on the ocular surface, potentially improving drug absorption.
- Preservatives: For multi-dose formulations used in preclinical studies, a preservative is necessary to prevent microbial contamination. Benzalkonium chloride (BAK) at a concentration of 0.15 mg/mL is a common choice, often used with a chelating agent like disodium edetate (EDTA) to enhance its efficacy.
- Solubilizers/Suspending Agents: Due to levocabastine's low water solubility, it is often
  formulated as a microsuspension. A non-ionic surfactant like Polysorbate 80 helps to wet the
  drug particles and ensure a uniform suspension.

## **Example Formulations**

The following tables provide example compositions for a **Levocabastine** ophthalmic suspension for preclinical use. Formulation F1 is based on the commercially available product, Livostin®.



| Component                      | Function                            | Concentration (% w/v)                  | Amount per 100 mL |
|--------------------------------|-------------------------------------|----------------------------------------|-------------------|
| Levocabastine HCI              | Active Pharmaceutical<br>Ingredient | 0.054% (equiv. to 0.05% Levocabastine) | 54 mg             |
| Benzalkonium<br>Chloride       | Preservative                        | 0.015%                                 | 15 mg             |
| Disodium Edetate<br>(EDTA)     | Chelating Agent / Preservative Aid  | 0.015%                                 | 15 mg             |
| Hypromellose                   | Viscosity Enhancer                  | 0.25%                                  | 250 mg            |
| Polysorbate 80                 | Wetting/Suspending<br>Agent         | 0.10%                                  | 100 mg            |
| Propylene Glycol               | Co-solvent /<br>Humectant           | 2.50%                                  | 2.5 g             |
| Sodium Phosphate,<br>Monobasic | Buffer Component                    | q.s.                                   | q.s.              |
| Sodium Phosphate,<br>Dibasic   | Buffer Component                    | q.s.                                   | q.s.              |
| Sodium Hydroxide /<br>HCl      | pH Adjustment                       | q.s. to pH 7.0                         | q.s.              |
| Water for Injection            | Vehicle                             | q.s. to 100%                           | q.s. to 100 mL    |

Table 1: Example Preclinical Formulation of Levocabastine Ophthalmic Suspension (0.05%).



| Parameter     | Target Specification                   | Rationale                                                             |
|---------------|----------------------------------------|-----------------------------------------------------------------------|
| Appearance    | White to off-white, uniform suspension | Ensures homogeneity of the dose.                                      |
| рН            | 6.0 - 8.0                              | Minimizes ocular irritation and ensures drug stability.               |
| Osmolality    | 250 - 500 mOsm/kg                      | Ensures the formulation is isotonic with tear fluid.                  |
| Viscosity     | 5 - 15 cP                              | Provides sufficient residence time without causing blurred vision.    |
| Particle Size | D90 < 25 μm                            | Prevents gritty sensation and irritation; ensures physical stability. |

**Table 2:** Target Physicochemical Parameters for the Preclinical Formulation.

# Protocols for Preclinical Evaluation Protocol 1: Formulation Preparation

This protocol describes the aseptic preparation of a 100 mL batch of  $\bf Levocabastine~0.05\%$  ophthalmic suspension.





Click to download full resolution via product page

**Caption:** General workflow for the aseptic preparation of the ophthalmic suspension.



#### Methodology:

- Vehicle Preparation: In a sterile vessel, dissolve the buffer salts (phosphates), disodium edetate, and Polysorbate 80 in approximately 80% of the final volume of Water for Injection (WFI) with continuous stirring.
- Viscosity Agent Dispersion: Slowly add the hypromellose to the vortex of the stirring solution to ensure proper dispersion without clumping. Mix until fully hydrated.
- API Slurry Preparation: In a separate sterile container, create a slurry by wetting the Levocabastine HCl powder with propylene glycol.
- Suspension Formation: Slowly add the API slurry to the main vehicle batch with continuous mixing. Homogenize the mixture using a high-shear mixer until a fine, uniform suspension is achieved.
- Preservative Addition: Add the benzalkonium chloride solution to the batch and mix thoroughly.
- Final Adjustments: Check the pH of the suspension and adjust to the target range (e.g., 7.0) using 0.1N NaOH or 0.1N HCl. Add WFI to reach the final volume and mix until uniform.
- Sterilization and Filling: Aseptically filter the final suspension through an appropriate sterilizing filter and fill into sterile ophthalmic dropper bottles under a laminar flow hood.

## **Protocol 2: Stability Testing**

Stability studies are performed to ensure the formulation maintains its quality, safety, and efficacy throughout the duration of the preclinical study.

#### Methodology:

- Prepare three batches of the final formulation.
- Package the formulation in the intended container-closure system.
- Store the samples at the conditions specified in the ICH guidelines (see Table 3).



• At each time point (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for the parameters listed below.

| Storage Condition | Temperature | Relative Humidity | Minimum Duration |
|-------------------|-------------|-------------------|------------------|
| Long-term         | 25°C ± 2°C  | 40% RH ± 5% RH    | 6 Months         |
| Accelerated       | 40°C ± 2°C  | NMT 25% RH        | 3 Months         |

**Table 3:** Stability Study Conditions for Preclinical Formulations.

#### Tests to be Performed:

- Physical Evaluation: Appearance, color, clarity, and evidence of particle aggregation.
- Chemical Evaluation: Assay of **Levocabastine** (by HPLC), pH, and presence of degradation products.
- Microbiological Evaluation: Sterility testing.

# Protocol 3: In Vivo Efficacy in a Rabbit Model of Allergic Conjunctivitis

This protocol outlines a method to assess the efficacy of the **Levocabastine** formulation using a histamine-induced conjunctivitis model in rabbits.





Click to download full resolution via product page

**Caption:** Workflow for a preclinical efficacy study in a rabbit model.



#### Methodology:

- Animals: Use healthy New Zealand White rabbits.
- Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
- Grouping: Randomly assign animals to treatment groups: Vehicle Control and Levocabastine 0.05% Formulation.
- Baseline Evaluation: Perform a baseline ocular examination using a slit lamp to ensure no pre-existing abnormalities.
- Dosing: Instill one drop ( $\sim$ 50  $\mu$ L) of the assigned test article into the conjunctival sac of one eye of each rabbit. The contralateral eye can serve as an untreated control.
- Allergen Challenge: 15 minutes after dosing, instill one drop of a histamine solution into the treated eye to induce an allergic reaction.
- Clinical Evaluation: Evaluate and score the signs of allergic conjunctivitis (chemosis, redness, discharge) at specified time points (e.g., 5, 15, 30, and 60 minutes) post-challenge according to a standardized scoring system (see Table 4).

| Sign                    | Score 0 | Score 1 (Mild)             | Score 2<br>(Moderate)                             | Score 3<br>(Severe)                                      |
|-------------------------|---------|----------------------------|---------------------------------------------------|----------------------------------------------------------|
| Conjunctival<br>Redness | Normal  | Faintly red                | Diffuse, crimson red                              | Diffuse, beefy red                                       |
| Chemosis<br>(Swelling)  | None    | Some swelling above normal | Obvious swelling with partial eversion of lids    | Swelling with lids about half-closed                     |
| Discharge               | None    | Slight discharge           | Discharge with<br>moistening of lids<br>and hairs | Discharge with considerable moisture around the eye area |

Table 4: Example Scoring System for Ocular Signs.



### **Protocol 4: Ocular Irritation Assessment**

This protocol is designed to assess the potential for the formulation to cause ocular irritation.

#### Methodology:

- Animals: Use healthy New Zealand White rabbits.
- Procedure: Instill one drop ( $\sim$ 50  $\mu$ L) of the **Levocabastine** formulation into the conjunctival sac of one eye. The other eye remains untreated as a control.
- Observation: Examine the eyes for signs of irritation (redness, chemosis, discharge) at 1, 24, 48, and 72 hours after instillation using a slit lamp.
- Scoring: Grade the observed reactions using a standardized system, such as the Draize scoring method.
- Conclusion: The formulation is considered non-irritating if no significant ocular reactions are observed at any time point compared to the untreated control eye.

## References

- 1. Levocabastine Wikipedia [en.wikipedia.org]
- 2. Levocabastine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. news-medical.net [news-medical.net]
- 4. nps.org.au [nps.org.au]
- 5. Evaluation of the new ophthalmic antihistamine, 0.05% levocabastine, in the clinical allergen challenge model of allergic conjunctivitis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Formulating Levocabastine Eye Drops for Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605507#formulating-levocabastine-eye-drops-for-preclinical-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com